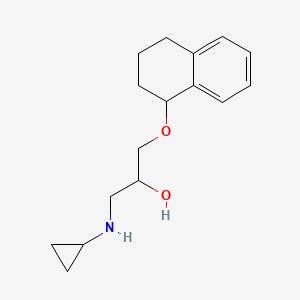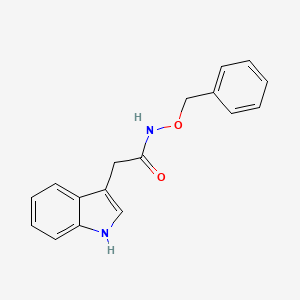
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, also known as BIA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. BIA belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cell growth and survival. N-Benzyloxy-2-(1H-indol-3-YL)-acetamide also activates the p38 MAPK pathway, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has also been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has several advantages for lab experiments, including its high purity and stability. However, N-Benzyloxy-2-(1H-indol-3-YL)-acetamide is also known to have low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on N-Benzyloxy-2-(1H-indol-3-YL)-acetamide. One area of interest is the development of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the exploration of the potential synergistic effects of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide with other compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide and its potential side effects.
In conclusion, N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, or N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, is a promising compound that has gained significant interest in scientific research due to its potential therapeutic properties. N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has been found to have anti-cancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide and its limitations.
Méthodes De Synthèse
The synthesis of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide involves the reaction of 2-(1H-indol-3-yl) acetic acid with benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through crystallization or column chromatography.
Applications De Recherche Scientifique
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has been researched for its potential therapeutic properties, particularly in the field of cancer treatment. Studies have shown that N-Benzyloxy-2-(1H-indol-3-YL)-acetamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17(19-21-12-13-6-2-1-3-7-13)10-14-11-18-16-9-5-4-8-15(14)16/h1-9,11,18H,10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWZDJMINCACBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)
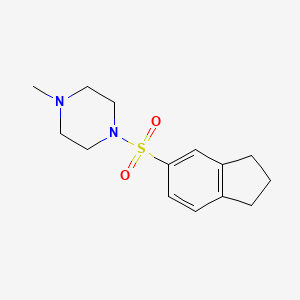


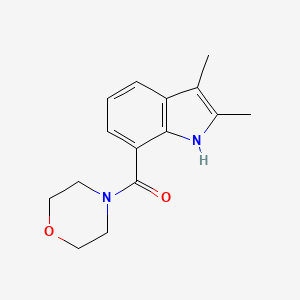

![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
![Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)
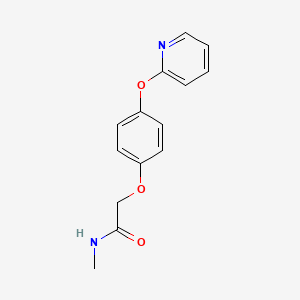
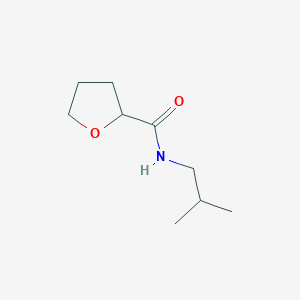
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7540141.png)
![1-[[4-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7540146.png)
![[4-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7540147.png)
